molecular formula C10H7F3N2O B14809581 5-Cyclopropoxy-6-(trifluoromethyl)nicotinonitrile

5-Cyclopropoxy-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B14809581
M. Wt: 228.17 g/mol
InChI Key: LCSNLZOCTLXEQM-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-(trifluoromethyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-(trifluoromethyl)nicotinonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a base, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

5-Cyclopropoxy-6-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)nicotinonitrile: Similar structure but lacks the cyclopropoxy group.

    5-Fluoro-6-(trifluoromethyl)nicotinonitrile: Contains a fluorine atom instead of the cyclopropoxy group.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

5-cyclopropyloxy-6-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)9-8(16-7-1-2-7)3-6(4-14)5-15-9/h3,5,7H,1-2H2

InChI Key

LCSNLZOCTLXEQM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)C#N)C(F)(F)F

Origin of Product

United States

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